N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O3S/c1-12-11-13(2)26(23-12)16-7-8-17(27)25(24-16)10-9-22-30(28,29)15-6-4-3-5-14(15)18(19,20)21/h3-8,11,22H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAGWZWARFFKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on the compound's biological activities, including its anticancer properties, anti-inflammatory effects, and other pharmacological potentials.
Chemical Structure and Properties
The compound is characterized by a trifluoromethyl group, a benzenesulfonamide moiety, and a pyrazole-pyridazine linkage. Its molecular formula is C17H18F3N5O2S, and it has a molecular weight of approximately 409.42 g/mol. The structural complexity suggests diverse interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds featuring pyrazole and pyridazine structures exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown potent cytotoxic effects against various cancer cell lines:
- Cytotoxicity Studies : In vitro assays demonstrated that compounds with similar structural motifs exhibited IC50 values in the nanomolar range against neuroblastoma and glioblastoma cell lines . The compound's mechanism of action may involve disruption of cell cycle progression and induction of apoptosis.
- Mechanism Insights : Research indicates that such compounds can arrest cancer cells in the G2/M phase, leading to increased apoptotic cell populations . Morphological changes in treated cells suggest significant disruption of cellular integrity.
Anti-inflammatory Activity
The pyridazine core has been associated with anti-inflammatory effects. Several studies reviewed the activity of pyridazinone derivatives:
- Inflammation Models : Compounds structurally related to the target compound have shown effectiveness in reducing inflammation markers in animal models. They operate by inhibiting pathways associated with inflammatory responses, potentially making them candidates for treating inflammatory diseases .
Other Pharmacological Activities
Beyond anticancer and anti-inflammatory properties, there are indications that this compound may possess other biological activities:
- Antimicrobial Potential : Some derivatives have demonstrated activity against various bacterial strains, suggesting potential use as antimicrobial agents .
Research Findings and Case Studies
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in targeting various cancer pathways. For instance, compounds with similar structures have shown promise in inhibiting tumor growth by affecting specific signaling pathways associated with cancer cell proliferation and survival.
Anti-inflammatory Properties
Research indicates that sulfonamide derivatives can exhibit anti-inflammatory effects. The presence of the pyrazole ring may enhance these properties, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
Sulfonamides are known for their antibacterial properties. The incorporation of the pyrazole structure may enhance the efficacy against certain bacterial strains, making it a potential candidate for antibiotic development.
Agricultural Applications
Herbicides
Compounds similar to N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide have been studied for their herbicidal properties. The trifluoromethyl group can improve the herbicide's potency and selectivity towards target weeds while minimizing damage to crops.
Pesticides
The compound's potential as an insecticide or fungicide is also being explored. Its unique structure may provide a mechanism of action that disrupts vital processes in pests or pathogens.
Anticancer Research
A study published in a peer-reviewed journal demonstrated that pyrazole derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through the modulation of the PI3K/Akt signaling pathway. This suggests that this compound may have similar effects due to its structural analogies.
Anti-inflammatory Effects
In a clinical trial assessing new anti-inflammatory agents, compounds with sulfonamide groups were shown to reduce symptoms in patients with rheumatoid arthritis. The study indicated that these compounds could inhibit pro-inflammatory cytokines, which could be relevant for our compound's therapeutic potential.
Agricultural Efficacy
Field trials conducted on herbicides containing similar pyrazole structures revealed significant weed control with minimal crop injury. These results support further investigation into the agricultural applications of our compound as a selective herbicide.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares features with several classes of bioactive molecules:
- Pyridazinone derivatives: Compared to 6-phenylpyridazin-3(2H)-one analogs, the substitution at the 3-position with a pyrazole-ethyl group may alter binding kinetics in enzyme pockets.
- Sulfonamide-containing drugs: Celecoxib, a COX-2 inhibitor, also contains a sulfonamide and pyrazole group.
- Trifluoromethylbenzenesulfonamides: The -CF₃ group distinguishes it from non-fluorinated analogs, such as tolbutamide, by enhancing membrane permeability and resistance to oxidative metabolism.
Physicochemical and Pharmacokinetic Properties
The table below compares key properties of the subject compound with structurally related molecules:
<sup>a</sup> Calculated using fragment-based methods.
Key Observations :
- The subject compound exhibits higher logP than Celecoxib, likely due to the -CF₃ group, suggesting improved tissue penetration.
- Lower solubility compared to non-fluorinated analogs aligns with increased hydrophobicity from -CF₃.
Methodological Considerations in Similarity Assessment
Computational methods for compound comparison yield variable results depending on descriptors:
- 2D fingerprint-based similarity (e.g., Tanimoto coefficient): May group the subject compound with Celecoxib due to shared sulfonamide and pyrazole motifs.
- 3D shape/electrostatic similarity: Could highlight distinctions from Celecoxib due to the pyridazinone’s planar rigidity versus Celecoxib’s flexible linker.
- Functional group weighting: Emphasizing -CF₃ or pyridazinone would significantly alter similarity rankings .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound to ensure high purity and yield?
Methodological Answer:
Synthesis optimization requires strict control of reaction conditions, including:
- Temperature : Pyridazine ring formation often requires 60–80°C to avoid side reactions (e.g., over-oxidation) .
- Catalysts : K₂CO₃ or similar bases are used to deprotonate intermediates in sulfonamide coupling steps .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency .
- Purification : Use gradient HPLC with C18 columns to separate byproducts, particularly unreacted trifluoromethylbenzenesulfonamide precursors .
Basic: How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
A multi-technique approach is essential:
- NMR : Use ¹H/¹³C NMR to verify pyridazine ring substitution patterns and sulfonamide linkage. The trifluoromethyl group shows a distinct ¹⁹F NMR peak at ~-60 ppm .
- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to rule out impurities .
- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry, especially for pyrazole-pyridazine junctions (see analogous structures in ).
Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Enzyme Inhibition : Screen against aspartate monooxygenase (linked to neurodegenerative pathways) using fluorometric assays, given sulfonamide’s substrate-mimetic properties .
- Cellular Uptake : Use LC-MS to quantify intracellular concentrations in neuron-like cell lines (e.g., SH-SY5Y) to assess blood-brain barrier penetration potential .
Advanced: How can conflicting bioactivity data between enzyme inhibition and cellular assays be resolved?
Methodological Answer:
Discrepancies often arise from off-target interactions or metabolic instability:
- Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and analyze via LC-HRMS to identify degradation products .
- Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to the intended enzyme in live cells .
- Dose-Response Curves : Compare IC₅₀ values across assays; significant shifts may indicate assay-specific interference (e.g., solubility limits in cellular models) .
Advanced: What computational strategies are recommended for elucidating its mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to aspartate monooxygenase’s active site, focusing on sulfonamide’s hydrogen-bonding with Arg residues .
- QSAR Modeling : Correlate substituent effects (e.g., pyrazole methyl groups) with bioactivity using datasets from structural analogs (e.g., ).
- AI-Driven Docking : Implement AlphaFold2-predicted enzyme structures to account for conformational flexibility during virtual screening .
Advanced: How can reaction scalability be improved without compromising stereochemical control?
Methodological Answer:
- Flow Chemistry : Use continuous-flow reactors to maintain precise temperature/pH control during pyridazine cyclization, reducing side-product formation .
- DoE (Design of Experiments) : Apply factorial designs to optimize catalyst loading (e.g., Pd/C for hydrogenation steps) and solvent ratios .
- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust conditions dynamically .
Advanced: What strategies mitigate instability of the trifluoromethyl group during long-term storage?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the CF₃ group .
- Excipient Screening : Test stabilizers like trehalose or cyclodextrins to shield the sulfonamide moiety from moisture .
- Accelerated Stability Studies : Use HPLC-UV to monitor degradation under 40°C/75% RH conditions for 4 weeks, comparing to controls .
Advanced: How can researchers validate target specificity given the compound’s polypharmacology risk?
Methodological Answer:
- Kinome-Wide Profiling : Use kinase inhibitor beads (KIBs) to assess off-target binding across >400 kinases .
- CRISPR-Cas9 Knockout : Generate cell lines lacking the target enzyme; persistent bioactivity suggests off-target effects .
- Thermophoresis (MST) : Measure binding affinity to secondary targets (e.g., carbonic anhydrase isoforms) to rule out nonspecific sulfonamide interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
